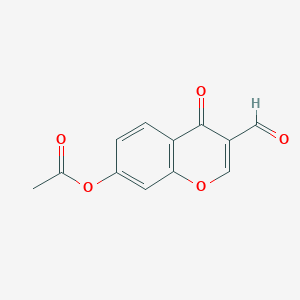
3-Formyl-4-oxo-4H-chromen-7-ylacetat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-formyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Mode of Action
It is known that the compound undergoes fragmentation to yield a ketene cation, which on reaction with water forms a protonated carboxylic acid . This suggests that the compound may interact with its targets through a mechanism involving the formation of reactive intermediates.
Biochemical Pathways
The compound’s fragmentation and subsequent reactions suggest that it may be involved in pathways related to ketene and carboxylic acid metabolism .
Action Environment
The action, efficacy, and stability of 3-formyl-4-oxo-4H-chromen-7-yl acetate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored and used.
Biochemische Analyse
Biochemical Properties
3-Formyl-4-oxo-4H-chromen-7-yl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form imines with 2-aminobenzothiazoles in the presence of 2-propanol
Cellular Effects
The effects of 3-formyl-4-oxo-4H-chromen-7-yl acetate on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-formylchromone, a related compound, exhibits salubrious effects against nitrosodiethylamine-mediated early hepatocellular carcinogenesis . This suggests that 3-formyl-4-oxo-4H-chromen-7-yl acetate may have similar protective effects on cellular health.
Molecular Mechanism
At the molecular level, 3-formyl-4-oxo-4H-chromen-7-yl acetate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Electrospray ionization mass spectrometry (ESI-MS) studies have shown that protonated 3-formylchromone undergoes fragmentation to yield a ketene cation, which reacts with water to form a protonated carboxylic acid . This reaction pathway highlights the compound’s potential interactions at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-formyl-4-oxo-4H-chromen-7-yl acetate over time are critical for its application in laboratory settings. The compound is generally stable when stored at room temperature
Dosage Effects in Animal Models
The effects of 3-formyl-4-oxo-4H-chromen-7-yl acetate vary with different dosages in animal models. Studies on related compounds have shown that varying dosages can lead to different therapeutic outcomes. For instance, 3-formylchromone has been investigated for its protective effects against hepatocellular carcinogenesis . Understanding the dosage effects of 3-formyl-4-oxo-4H-chromen-7-yl acetate is essential for determining its therapeutic window and potential toxic effects at high doses.
Metabolic Pathways
3-Formyl-4-oxo-4H-chromen-7-yl acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming imines and other derivatives highlights its involvement in complex biochemical pathways .
Transport and Distribution
The transport and distribution of 3-formyl-4-oxo-4H-chromen-7-yl acetate within cells and tissues are crucial for its biological activity. The compound’s interactions with transporters and binding proteins determine its localization and accumulation in specific cellular compartments . Understanding these interactions is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-formyl-4-oxo-4H-chromen-7-yl acetate affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and therapeutic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate typically involves the reaction of 3-formylchromone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-formyl-4-oxo-4H-chromen-7-yl acetate undergoes various types of chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-carboxy-4-oxo-4H-chromen-7-yl acetate.
Reduction: 3-hydroxymethyl-4-oxo-4H-chromen-7-yl acetate.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-oxo-4H-chromen-7-yl acetate
- 3-formyl-4-oxo-4H-chromen-7-yl benzoate
Uniqueness
3-formyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and acetate groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
(3-formyl-4-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREHGEVVMNNOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356065 | |
| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-49-4 | |
| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


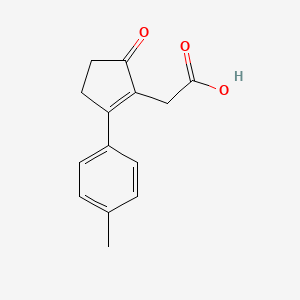
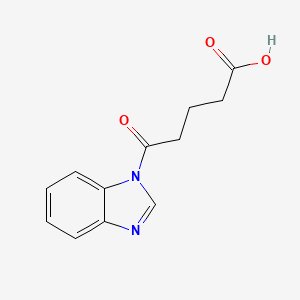
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)
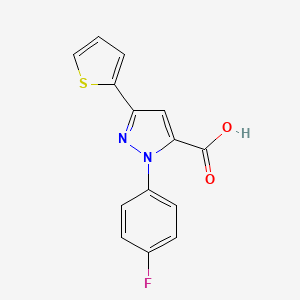
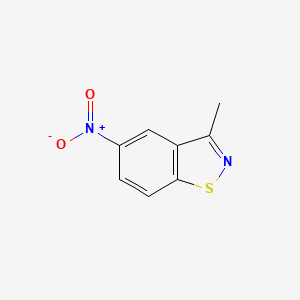
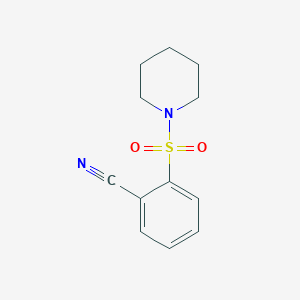
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

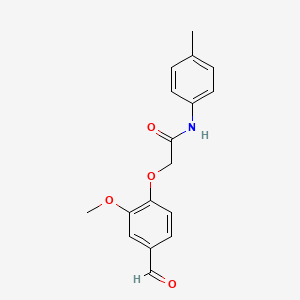
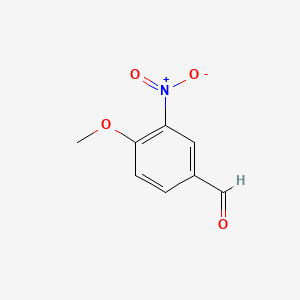
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)
